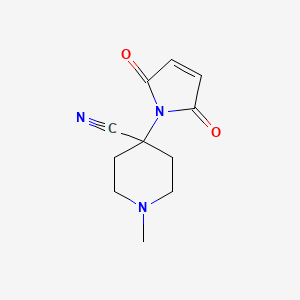![molecular formula C12H11N3O2 B1454557 4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid CAS No. 1443980-57-1](/img/structure/B1454557.png)
4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid
Vue d'ensemble
Description
4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid is a chemical compound with the CAS Number: 1443980-57-1 . It has a molecular weight of 229.24 . The IUPAC name for this compound is 4-(allylamino)-3-cinnolinecarboxylic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid is 1S/C12H11N3O2/c1-2-7-13-10-8-5-3-4-6-9(8)14-15-11(10)12(16)17/h2-6H,1,7H2,(H,13,14)(H,16,17) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid is a powder at room temperature . It has a molecular weight of 229.24 .Applications De Recherche Scientifique
Acid Cyclization and Synthesis of Heterocycles
Research into the cyclization of amino-substituted heterocycles, including cinnolines, has led to the synthesis of various heterocyclic compounds. For instance, the reaction of amino-substituted maleimide and thiophene-2-carboxylic acids with carbonyl compounds and nitrous acid resulted in the formation of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines, expanding the library of heterocyclic compounds for further investigation (Zinchenko et al., 2009).
Novel Synthesis Approaches
A novel synthesis route for cinnolines has been developed through Cu-catalyzed intramolecular N-arylation, demonstrating an efficient way to access these nitrogen heterocycles from diazo functionalities. This method highlights the versatility of cinnoline derivatives in synthesizing complex molecular structures (Hasegawa et al., 2008).
Biological Activities
Certain derivatives of 4-amino-cinnoline-3-carboxylic acid have shown potent antimicrobial and anti-inflammatory activities. The synthesis of these compounds and their evaluation for biological activities contribute to the potential of cinnoline derivatives in pharmaceutical applications (Nargund et al., 1992).
Structural and Functional Analysis
Theoretical investigations on the molecular structure of cinnoline-4-carboxylic acid derivatives have provided insights into their electronic properties and potential applications in materials science. Studies using density functional theory have explored the hyperpolarizability and molecular electrostatic potential, offering a basis for understanding the non-linear optical properties of these compounds (Sindhu et al., 2017).
Propriétés
IUPAC Name |
4-(prop-2-enylamino)cinnoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-7-13-10-8-5-3-4-6-9(8)14-15-11(10)12(16)17/h2-6H,1,7H2,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLKKGNBJRMQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=NC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454474.png)

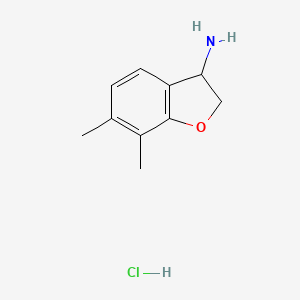

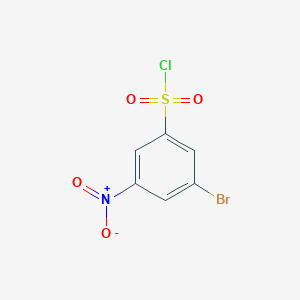
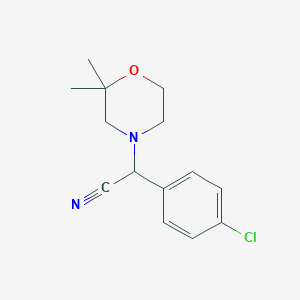
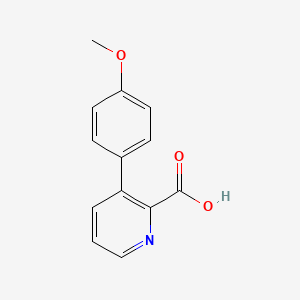
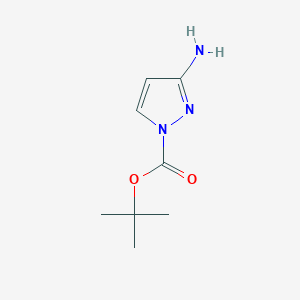
![6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1454486.png)
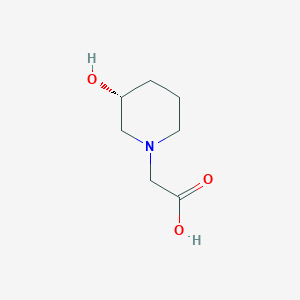
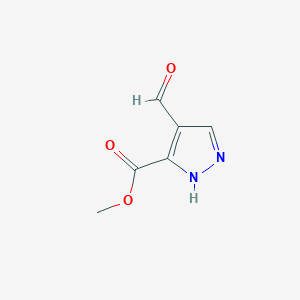
![3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1454490.png)
![[1-(Methylamino)-4-phenylcyclohexyl]methanol](/img/structure/B1454495.png)
